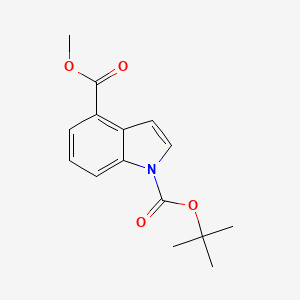

1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl indole-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-8-10-11(13(17)19-4)6-5-7-12(10)16/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGNJZVTHXMEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478576 | |

| Record name | 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220499-11-6 | |

| Record name | 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a reliable and well-documented synthesis pathway for 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate. The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic route.

The synthesis is efficiently achieved in a two-step process. The first step involves the formation of the key intermediate, methyl 1H-indole-4-carboxylate, following a procedure adapted from a well-established Organic Syntheses protocol. The second step is the selective N-protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

Quantitative Data Summary

The following tables provide a summary of the reactants, reagents, and conditions for the two-step synthesis of this compound.

Table 1: Synthesis of Methyl 1H-indole-4-carboxylate

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| Methyl 2-ethenyl-3-nitrobenzoate | C₁₀H₉NO₄ | 207.18 | 10.35 g | 1.0 |

| Palladium(II) acetate | C₄H₆O₄Pd | 224.50 | 0.673 g | 0.06 |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 3.23 g | 0.246 |

| Carbon Monoxide | CO | 28.01 | 59 psi | Excess |

| Acetonitrile | CH₃CN | 41.05 | 100 mL | Solvent |

| Product | ||||

| Methyl 1H-indole-4-carboxylate | C₁₀H₉NO₂ | 175.18 | 7.95 g (91% yield) |

Table 2: Synthesis of this compound

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| Methyl 1H-indole-4-carboxylate | C₁₀H₉NO₂ | 175.18 | 1.0 equiv | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 1.1 - 1.5 equiv | 1.1 - 1.5 |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.1 equiv | 0.1 |

| Acetonitrile or Dichloromethane | - | - | - | Solvent |

| Product | ||||

| This compound | C₁₅H₁₇NO₄ | 275.30 | High Yield |

Synthesis Pathway Visualization

The following diagram illustrates the two-step reaction sequence for the synthesis of the target compound.

Caption: Two-step synthesis of the target dicarboxylate.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indole-4-carboxylate

This procedure is based on the palladium-catalyzed N-heteroannulation of a 2-nitrostyrene derivative.[1]

Materials and Equipment:

-

Methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol)

-

Palladium(II) acetate (0.673 g, 3.00 mmol)

-

Triphenylphosphine (3.23 g, 12.3 mmol)

-

Acetonitrile (100 mL)

-

Carbon monoxide (UHP grade)

-

200-mL threaded glass reaction vessel with a Teflon stirring bar

-

Pressure head for gas introduction

-

Rotary evaporator

-

Silica gel for column chromatography (Hexanes/CH₂Cl₂ as eluent)

Procedure:

-

To the 200-mL reaction vessel, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g), triphenylphosphine (3.23 g), and acetonitrile (100 mL).

-

Stir the mixture for 10 minutes to ensure all reagents are dissolved.

-

Add palladium(II) acetate (0.673 g) to the mixture; an immediate formation of a yellow precipitate will be observed.

-

Securely attach the pressure head to the reaction vessel.

-

Purge the vessel with carbon monoxide by pressurizing to 59 psi and then venting. Repeat this cycle four times to saturate the solution with carbon monoxide.

-

Pressurize the vessel to 59 psi with carbon monoxide and place it in an oil bath preheated to 80 °C.

-

Maintain the reaction at this temperature for 50 hours. To monitor progress and replenish carbon monoxide, cool the vessel, vent it carefully, and repressurize with CO every 10-12 hours.

-

After 50 hours, cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to yield a dark oil.

-

Purify the crude product by silica gel column chromatography, eluting with a solvent system of hexanes and dichloromethane to afford methyl 1H-indole-4-carboxylate as a pale yellow solid. The reported yield for this reaction is approximately 91%.[1]

Step 2: Synthesis of this compound

This procedure describes the N-protection of the indole ring using di-tert-butyl dicarbonate, catalyzed by 4-(dimethylamino)pyridine (DMAP).[2][3]

Materials and Equipment:

-

Methyl 1H-indole-4-carboxylate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

-

Anhydrous acetonitrile or dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve methyl 1H-indole-4-carboxylate in anhydrous acetonitrile or dichloromethane.

-

To the stirred solution, add 4-(dimethylamino)pyridine (0.1 equiv).

-

Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise to the reaction mixture at room temperature. The use of DMAP as a catalyst is crucial for the efficient Boc-protection of the relatively non-basic indole nitrogen.[2][3]

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl) to remove DMAP, followed by saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

If necessary, purify the crude product by silica gel column chromatography to obtain this compound as a pure solid. The reaction generally proceeds in high yield.

References

An In-depth Technical Guide on 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and currently understood biological context of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Properties and Data

This compound, also known by its CAS Number 220499-11-6, is a derivative of the indole heterocyclic system. The introduction of a tert-butoxycarbonyl (Boc) group at the 1-position and a methyl carboxylate at the 4-position creates a versatile scaffold for further chemical modifications.

Physical and Chemical Properties

Quantitative data for this compound is not extensively reported in peer-reviewed literature. The available information, including predicted and some experimental data, is summarized in the table below. The compound is described in one study as a red oil[1].

| Property | Value | Source |

| CAS Number | 220499-11-6 | [2][3] |

| Molecular Formula | C₁₅H₁₇NO₄ | [4] |

| Molecular Weight | 275.30 g/mol | [4] |

| Appearance | Red oil | [1] |

| Boiling Point | 387.3 ± 34.0 °C at 760 mmHg (Predicted) | Guidechem |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | Guidechem |

| Flash Point | 188.0 ± 25.7 °C (Predicted) | Guidechem |

| LogP | 3.211 (Predicted) | Guidechem |

| Purity | 98% | [5] |

| Storage Conditions | Sealed in dry, 2-8°C | BLDpharm |

Spectroscopic Data

Limited spectroscopic data is available. A ¹H NMR spectrum has been reported and is detailed below.

¹H NMR (300 MHz, CDCl₃): δ 7.93 (d, 1H, J= 4.9 Hz), 7.92 (d, 1H, J= 4.9 Hz)[1].

Note: The provided ¹H NMR data from the source is incomplete. Further characterization would be required to assign all protons.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in a single, comprehensive source. However, a procedure can be inferred from the synthesis of its precursor, methyl 1H-indole-4-carboxylate, followed by N-protection.

Synthesis of Methyl 1H-indole-4-carboxylate

The synthesis of the un-protected indole is a key first step. A common route involves the protection of the indole nitrogen, followed by functionalization.

N-Boc Protection of Methyl 1H-indole-4-carboxylate

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the indole nitrogen is a standard procedure in organic synthesis.

General Procedure: To a solution of methyl 1H-indole-4-carboxylate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), a base such as triethylamine or diisopropylethylamine is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

Example Purification: The resulting product can be purified by flash silica chromatography. One study reports the purification of this compound using this method, yielding a red oil[1].

Biological Activity and Signaling Pathways

As of the current literature survey, there is no specific information available on the biological activity or associated signaling pathways of this compound.

However, the indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities[6][7][8][9]. Indole derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents[6][7][9][10]. The diverse biological profiles of indole-containing molecules stem from their ability to interact with various biological targets, including enzymes and receptors[7][8].

The functional groups present in this compound, namely the Boc-protected nitrogen and the methyl ester at the 4-position, make it a versatile intermediate for the synthesis of a library of novel indole derivatives for biological screening.

Visualizations

General Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway to obtain this compound, starting from a suitable precursor.

Caption: A potential synthetic workflow for the target compound.

Potential for Derivatization

The structure of this compound allows for several points of diversification, which is a key strategy in drug discovery.

Caption: Potential pathways for chemical modification.

This technical guide consolidates the currently available information on this compound. Further experimental investigation is required to fully elucidate its chemical properties, optimize its synthesis, and explore its potential biological activities.

References

- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 2. Page loading... [guidechem.com]

- 3. 460096-34-8(tert-Butyl 4-formyl-1H-indole-1-carboxylate) | Kuujia.com [kuujia.com]

- 4. Amino Acids (AA) | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Technical Guide: Synthesis and Characterization of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate is a bifunctional indole derivative with potential applications in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds. The presence of a tert-butoxycarbonyl (Boc) group at the 1-position offers a means of modulating the electronic properties of the indole ring and provides a handle for further synthetic transformations, while the methyl ester at the 4-position serves as a versatile point for derivatization. This document provides a comprehensive guide to the synthesis of this target molecule, based on established chemical methodologies.

While a specific CAS number for this compound is not readily found in common chemical databases, its synthesis can be achieved through a straightforward two-step process, beginning with the preparation of the key intermediate, methyl 1H-indole-4-carboxylate.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

Synthesis of Methyl 1H-indole-4-carboxylate: This precursor is synthesized from methyl 2-ethenyl-3-nitrobenzoate through a palladium-catalyzed reductive cyclization under a carbon monoxide atmosphere.

-

N-tert-Butoxycarbonylation: The indole nitrogen of methyl 1H-indole-4-carboxylate is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indole-4-carboxylate

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Reaction Scheme:

Caption: Palladium-catalyzed synthesis of Methyl 1H-indole-4-carboxylate.

Materials:

-

Methyl 2-ethenyl-3-nitrobenzoate

-

Triphenylphosphine (PPh₃)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Acetonitrile (CH₃CN)

-

Carbon monoxide (CO)

-

Hexanes

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

In a 200-mL threaded glass reaction vessel equipped with a Teflon stir bar, combine methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile. Stir the mixture for 10 minutes to dissolve the solids.[1]

-

Add palladium(II) acetate (0.673 g, 3.00 mmol) to the mixture. A yellow precipitate will form immediately.[1]

-

Seal the reaction vessel with a pressure head and saturate the solution with carbon monoxide by cycling the pressure to 59 psi four times.[1]

-

Heat the reaction mixture to 90°C in an oil bath under a constant pressure of 59 psi of carbon monoxide for 50 hours. The mixture will form a red-brown solution upon heating.[1]

-

To monitor the reaction and remove byproduct CO₂, cool the vessel, carefully vent, and repressurize with CO every 10-12 hours.[1]

-

After 50 hours, cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to obtain a dark brown/black oil.[1]

-

Purify the crude product by silica gel column chromatography. Elute with a solvent system of 7:3 hexanes:CH₂Cl₂ followed by 1:1 hexanes:CH₂Cl₂ to afford methyl 1H-indole-4-carboxylate as a pale yellow solid.[1]

Quantitative Data for Methyl 1H-indole-4-carboxylate:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 68-69°C | [1] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 8.48 (br s, 1H), 7.93 (d, J=7.5, 1H), 7.59 (d, J=8.1, 1H), 7.34 (t, J=3.0, 1H), 7.23 (t, J=7.7, 1H), 7.19 (br d, J=3.0, 1H), 3.99 (s, 3H) | [1] |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 168.4, 136.9, 127.6, 126.8, 123.6, 121.6, 121.3, 116.5, 103.9, 52.2 | [1] |

| IR (neat) cm⁻¹ | 3355, 1699, 1276 | [1] |

Step 2: N-tert-Butoxycarbonylation to yield this compound

This is a general procedure for the N-Boc protection of indoles and can be adapted for methyl 1H-indole-4-carboxylate.

Reaction Scheme:

Caption: N-tert-Butoxycarbonylation of Methyl 1H-indole-4-carboxylate.

Materials:

-

Methyl 1H-indole-4-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., 4-dimethylaminopyridine (DMAP), sodium hydride (NaH), or cesium fluoride)[3]

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using DMAP as a catalyst):

-

Dissolve methyl 1H-indole-4-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add di-tert-butyl dicarbonate (1.1 - 1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography if necessary.

Note: The choice of base and solvent may need to be optimized for this specific substrate. Catalyst-free methods in water have also been reported for the N-Boc protection of amines and may be a greener alternative.[4]

Significance in Drug Development

Indole derivatives are of significant interest in drug discovery due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[5] The N-Boc protecting group is widely used in organic synthesis to mask the reactivity of the indole nitrogen, allowing for selective functionalization at other positions of the indole ring. The resulting this compound can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.[6]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water [organic-chemistry.org]

- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its structural and synthetic characteristics.

Chemical Structure and Properties

Compound: this compound CAS Number: 220499-11-6 Molecular Formula: C₁₅H₁₇NO₄ Molecular Weight: 275.30 g/mol Appearance: Red oil

Spectroscopic Data

A thorough analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the available spectroscopic information.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.93 | d | 4.9 | 1H | Indole H |

| 7.92 | d | 1H | Indole H |

Note: Further detailed assignments require a complete, high-resolution spectrum.

¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy

As of the latest available data, specific experimental values for ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy for this compound are not publicly documented. Researchers are advised to perform these analyses upon synthesis or acquisition of the compound to obtain a complete spectroscopic profile.

Experimental Protocols

The synthesis of this compound is a multi-step process. While a detailed, step-by-step protocol for this specific compound is not fully available in the public domain, a general procedure involving the protection of the indole nitrogen followed by esterification is outlined below.

Synthesis of this compound

The synthesis of the title compound was achieved in a 61% yield. The resulting product was purified by flash silica chromatography and obtained as a red oil.

A more detailed experimental protocol, including reaction conditions, stoichiometry, and work-up procedures, would be necessary for replication.

Spectroscopic Analysis Protocol

The following general procedures are recommended for obtaining the spectroscopic data:

-

¹H and ¹³C NMR: Spectra should be recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the molecular weight and elemental composition.

-

Infrared Spectroscopy: The IR spectrum should be recorded using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate or as a solution in a suitable solvent.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis of this compound.

"1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" molecular structure

An in-depth analysis of the molecular structure, properties, and synthesis of "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" reveals a notable scarcity of specific data for this particular regioisomer in publicly accessible chemical literature and databases. While its isomers, such as 1-tert-butyl 2-methyl and 1-tert-butyl 3-methyl 1H-indole-1,2/1,3-dicarboxylates, are documented, the 1,4-dicarboxylate remains an elusive target. This guide, therefore, provides a comprehensive overview of the synthesis and characterization of the foundational precursor, methyl 1H-indole-4-carboxylate, and its subsequent N-protection, which is the likely route to the target compound. Furthermore, it will explore the synthesis of related, well-characterized isomers to provide context and valuable experimental details for researchers in drug discovery and organic synthesis.

Physicochemical Properties and Structural Information

As of late 2025, specific experimental data for this compound, including its CAS number, molecular weight, and spectroscopic data (NMR, IR, MS), are not available in prominent chemical databases such as PubChem or commercial supplier catalogs. The IUPAC name for this compound is 1-O-tert-butyl 4-O-methyl 1H-indole-1,4-dicarboxylate. Its molecular formula is C₁₅H₁₇NO₄, and it has a predicted molecular weight of 275.30 g/mol .

The core structure consists of an indole ring system where the nitrogen atom (position 1) is protected with a tert-butoxycarbonyl (Boc) group, and a methyl ester is attached at the 4-position of the indole ring. The presence of the bulky Boc group on the nitrogen atom is a common strategy in organic synthesis to increase the stability of the indole ring towards certain reagents and to direct substitution reactions.

Synthesis and Methodologies

The synthesis of this compound would logically proceed through the N-tert-butoxycarbonylation of methyl 1H-indole-4-carboxylate. The synthesis of this precursor is well-established.

Synthesis of Methyl 1H-indole-4-carboxylate

A common and efficient method for the synthesis of methyl 1H-indole-4-carboxylate is the palladium/phosphine-catalyzed N-heteroannulation of 2-nitrostyrenes.[1] This method offers a flexible route to functionalized indoles.[1]

Experimental Protocol:

-

Preparation of Methyl 2-ethenyl-3-nitrobenzoate: This starting material is synthesized from commercially available methyl 2-methyl-3-nitrobenzoate. The process involves bromination of the methyl group followed by a Wittig reaction to introduce the vinyl group.

-

Reductive Cyclization: Methyl 2-ethenyl-3-nitrobenzoate is then subjected to a reductive cyclization in the presence of a palladium catalyst and a phosphine ligand under a carbon monoxide atmosphere.[1]

The reaction progress can be monitored by thin-layer chromatography (TLC).[1] The final product is typically purified by column chromatography on silica gel.[1]

N-tert-Butoxycarbonylation of Methyl 1H-indole-4-carboxylate

The introduction of the Boc protecting group onto the indole nitrogen is a standard procedure in organic synthesis.

Experimental Protocol:

-

Reaction Setup: Methyl 1H-indole-4-carboxylate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution, typically in a slight excess (1.1-1.5 equivalents). A base, such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N), is used as a catalyst.

-

Reaction Conditions: The reaction is usually stirred at room temperature for several hours until completion, which can be monitored by TLC.

-

Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired N-Boc protected indole.

Caption: Synthetic route to the target molecule.

Spectroscopic Data of Precursors

While spectroscopic data for the target molecule is unavailable, the data for the key precursor, methyl 1H-indole-4-carboxylate, is well-documented.

NMR Data for Methyl 1H-indole-4-carboxylate

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |

| δ (ppm) | Assignment |

| 8.48 (br s, 1H) | NH |

| 7.93 (d, J=7.5 Hz, 1H) | Ar-H |

| 7.59 (d, J=8.1 Hz, 1H) | Ar-H |

| 7.34 (t, J=3.0 Hz, 1H) | Ar-H |

| 7.23 (t, J=7.7 Hz, 1H) | Ar-H |

| 7.19 (br d, J=3.0 Hz, 1H) | Ar-H |

| 3.99 (s, 3H) | OCH₃ |

Data sourced from Organic Syntheses Procedure.[1]

Synthesis of Isomeric Indole Dicarboxylates

The synthesis of other isomers, such as the 1,2 and 1,3-dicarboxylates, often involves different synthetic strategies that allow for the introduction of functional groups at specific positions of the indole ring. For instance, the synthesis of 1-tert-butyl 2-methyl 1H-indole-1,2-dicarboxylate can be achieved from indole-2-carboxylic acid, which is commercially available. The process would involve esterification of the carboxylic acid to the methyl ester, followed by N-tert-butoxycarbonylation.

Caption: General workflow for isomer synthesis.

Applications in Drug Discovery

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in drug discovery. The introduction of substituents at various positions of the indole ring allows for the fine-tuning of their pharmacological properties. N-protected indole derivatives, such as the target molecule, are crucial intermediates in the synthesis of more complex bioactive molecules. They offer the advantage of a stable indole core that can undergo further chemical transformations.

Conclusion

References

Starting materials for "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" synthesis

This guide provides a comprehensive overview of a proposed synthetic pathway for 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures for this specific molecule in published literature, this document outlines a feasible route starting from commercially available materials, with experimental protocols and data adapted from analogous transformations reported for structurally similar compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a single step from Methyl 1H-indole-4-carboxylate . This starting material can be synthesized from 2-methyl-3-nitrobenzoate. The proposed pathway involves the N-protection of the indole ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.

Starting Materials

The primary starting material for the proposed synthesis is Methyl 1H-indole-4-carboxylate .

Synthesis of Methyl 1H-indole-4-carboxylate

Methyl 1H-indole-4-carboxylate can be prepared from methyl 2-methyl-3-nitrobenzoate through a multi-step process that includes bromination, Wittig salt formation, olefination, and a final palladium-catalyzed reductive cyclization.[1]

Table 1: Starting Materials and Reagents for Methyl 1H-indole-4-carboxylate Synthesis

| Compound Name | Role | Supplier (Example) |

| Methyl 2-methyl-3-nitrobenzoate | Starting Material | Sigma-Aldrich |

| Dibenzoyl peroxide | Reagent | Sigma-Aldrich |

| Bromine | Reagent | Sigma-Aldrich |

| Carbon tetrachloride | Solvent | Fisher Scientific |

| Triphenylphosphine | Reagent | Sigma-Aldrich |

| Chloroform | Solvent | Fisher Scientific |

| Diethyl ether | Solvent | Fisher Scientific |

| Formaldehyde | Reagent | Sigma-Aldrich |

| Palladium acetate | Catalyst | Sigma-Aldrich |

| Acetonitrile | Solvent | Fisher Scientific |

| Carbon monoxide | Reagent | Airgas |

Experimental Protocols

Synthesis of Methyl 1H-indole-4-carboxylate

A detailed procedure for the synthesis of Methyl 1H-indole-4-carboxylate is described in Organic Syntheses.[1] The key steps involve:

-

Bromination: Methyl 2-methyl-3-nitrobenzoate is brominated using bromine and dibenzoyl peroxide in carbon tetrachloride to yield methyl 2-(bromomethyl)-3-nitrobenzoate.[1]

-

Wittig Salt Formation: The resulting bromo compound is reacted with triphenylphosphine in chloroform to form the corresponding phosphonium salt.[1]

-

Olefination: The Wittig salt is then treated with a base and formaldehyde to yield methyl 2-ethenyl-3-nitrobenzoate.[1]

-

Reductive Cyclization: The final step involves a palladium-catalyzed reductive cyclization of methyl 2-ethenyl-3-nitrobenzoate in the presence of carbon monoxide and triphenylphosphine to afford Methyl 1H-indole-4-carboxylate.[1]

Synthesis of this compound

This protocol is adapted from standard N-Boc protection procedures for indoles.

To a solution of Methyl 1H-indole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the target compound, based on typical yields for N-Boc protection of indoles.

Table 2: Quantitative Data for the Synthesis of this compound

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | This compound | Methyl 1H-indole-4-carboxylate | (Boc)₂O, DMAP | 85-95 | >95 |

Visualizations

The following diagrams illustrate the key workflows and transformations.

Caption: Overall synthetic workflow.

Caption: Experimental workflow for N-Boc protection.

References

A Technical Guide to 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-butyl 4-methyl 1H-indole-1,4-dicarboxylate, a functionalized indole derivative of significant interest in medicinal chemistry. This document details its chemical identity, a plausible synthetic pathway with experimental protocols, predicted analytical data, and a discussion of its potential biological significance based on the established therapeutic relevance of the indole scaffold.

Chemical Identity and Nomenclature

The nomenclature of indole derivatives follows a specific numbering system for the bicyclic structure. Based on IUPAC conventions, the name "this compound" specifies a tert-butyl ester attached to the nitrogen at position 1 and a methyl ester at position 4 of the indole ring.

IUPAC Name: 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylate

Chemical Structure and Properties

Below is a summary of the key chemical properties for this compound.

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.30 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=C1)C(=O)OC |

| InChI Key | VOWZQOSRBMJMJM-UHFFFAOYSA-N[1] |

| Appearance | Predicted: White to off-white solid |

Synthesis and Experimental Protocols

Synthetic Workflow

The logical flow of the synthesis is outlined in the diagram below.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Step 1 - Synthesis of Methyl 1H-indole-4-carboxylate

This procedure is adapted from a well-documented method in Organic Syntheses.[2]

Reaction: Palladium-catalyzed reductive N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.

-

Materials:

-

Methyl 2-ethenyl-3-nitrobenzoate

-

Palladium (II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Acetonitrile (anhydrous)

-

Carbon monoxide (CO) gas

-

-

Procedure:

-

To a high-pressure reaction vessel equipped with a magnetic stirrer, add methyl 2-ethenyl-3-nitrobenzoate (1.0 eq), triphenylphosphine (0.25 eq), and anhydrous acetonitrile.

-

Stir the mixture for 10 minutes to dissolve the solids.

-

Add palladium (II) acetate (0.06 eq) to the mixture.

-

Seal the vessel and purge with carbon monoxide gas, then pressurize to 59 psi.

-

Heat the reaction mixture to 110 °C in an oil bath and stir for 48-50 hours. The pressure should be monitored and readjusted with CO as needed.

-

After cooling to room temperature, carefully vent the vessel and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield methyl 1H-indole-4-carboxylate as a solid.[2]

-

Experimental Protocol: Step 2 - N-Boc Protection

This is a standard procedure for the N-protection of indoles and other amines.[3]

Reaction: Reaction of methyl 1H-indole-4-carboxylate with di-tert-butyl dicarbonate.

-

Materials:

-

Methyl 1H-indole-4-carboxylate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP) or another suitable base

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

-

Procedure:

-

Dissolve methyl 1H-indole-4-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add di-tert-butyl dicarbonate (1.1-1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

If necessary, purify the product by silica gel column chromatography or recrystallization to obtain pure this compound.

-

Analytical Data (Predicted)

As no published spectra for the target compound are available, the following data are predicted based on the analysis of structurally similar compounds found in the literature, such as 1-Boc-indole[4][5], methyl 1H-indole-3-carboxylate[6], and other indole carboxylate derivatives.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Data Type | Predicted Chemical Shifts (δ, ppm) and Multiplicities |

| ¹H NMR (400 MHz, CDCl₃) | ~8.2-8.0 (d, 1H, Ar-H), ~7.8-7.6 (d, 1H, Ar-H), ~7.5-7.3 (m, 2H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~1.7 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | ~167.0 (C=O, ester), ~149.5 (C=O, carbamate), ~136.0, ~130.0, ~128.0, ~125.0, ~123.0, ~120.0, ~115.0, ~105.0 (Ar-C), ~84.0 (quaternary C of Boc), ~52.0 (-OCH₃), ~28.0 (-C(CH₃)₃) |

Mass Spectrometry

The mass spectrum is expected to show characteristic fragmentation patterns for an N-Boc protected indole.

| Data Type | Predicted m/z Values |

| ESI-MS | [M+H]⁺: 276.1230, [M+Na]⁺: 298.1049 |

| Key Fragments | Loss of isobutylene ([M-56]⁺), Loss of the Boc group ([M-100]⁺), tert-butyl cation ([C₄H₉]⁺ at m/z 57).[9] |

Biological Significance and Therapeutic Potential

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[10][11][12] Indole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[13]

The introduction of ester functionalities at the N-1 and C-4 positions, as in this compound, offers several advantages for drug design:

-

Modulation of Physicochemical Properties: The ester groups can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters for pharmacokinetic profiles.

-

Sites for Further Functionalization: The ester groups can be hydrolyzed to the corresponding carboxylic acids or converted to amides, providing handles for the attachment of other pharmacophores or for tuning the molecule's interaction with biological targets.

-

Bioisosteric Replacements: The indole-1,4-dicarboxylate core can act as a bioisostere for other bicyclic systems in known active compounds, potentially leading to new intellectual property and improved pharmacological properties.

Potential Signaling Pathways and Therapeutic Targets

While the specific biological targets of this compound have not been reported, indole derivatives are known to interact with a variety of enzymes and receptors. The diagram below illustrates some of the key signaling pathways that are often modulated by indole-based compounds.

Caption: Common signaling pathways targeted by indole-based compounds.

Given the versatility of the indole scaffold, this compound represents a valuable building block for the synthesis of novel therapeutic agents. Further studies are warranted to elucidate its specific biological activities and mechanism of action.

Conclusion

This technical guide has provided a detailed overview of this compound, including its chemical identity, a plausible and detailed synthetic route, and predicted analytical data. The established importance of the indole nucleus in drug discovery suggests that this compound is a promising candidate for further investigation and as a scaffold for the development of new therapeutics. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

- 1. 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate | C15H17NO4 | CID 29946128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-BOC-INDOLE(75400-67-8) 1H NMR spectrum [chemicalbook.com]

- 6. tetratek.com.tr [tetratek.com.tr]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 12. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

The Untapped Potential of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate Derivatives as Modulators of 14-3-3 Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-indole-1,4-dicarboxylate scaffold has emerged as a promising starting point for the development of novel therapeutics targeting 14-3-3 protein-protein interactions (PPIs), a critical nexus in cellular signaling pathways implicated in cancer. While direct biological activity data for the parent compound, 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate, remains to be publicly fully elucidated, its role as a key intermediate in the synthesis of potent 14-3-3 inhibitors highlights the significant potential of its derivatives. This technical guide provides an in-depth overview of the biological context, available data on key derivatives, and the experimental methodologies employed in their evaluation, offering a valuable resource for researchers in the field of oncology and drug discovery.

Introduction

The 14-3-3 protein family comprises a group of highly conserved, ubiquitously expressed regulatory proteins that play a pivotal role in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1] Their function as scaffold proteins, mediating the interaction of key signaling molecules, has positioned them as attractive, albeit challenging, targets for therapeutic intervention, particularly in oncology. The aberrant function of 14-3-3 proteins is associated with the pathogenesis of various cancers, making the development of small molecule inhibitors a key area of research.

This guide focuses on the derivatives of this compound, a scaffold that has been instrumental in the design of peptidomimetic inhibitors of 14-3-3 proteins. While quantitative biological data for the parent molecule is not extensively available in published literature, a key derivative, a phosphoserine peptidomimetic prodrug, has demonstrated significant cytotoxic activity in cancer cell lines.

Quantitative Data on Key Derivatives

The most extensively studied derivative of the this compound scaffold is a non-hydrolyzable difluoromethylenephosphoserine prodrug, referred to as KK7-83.[1] This compound was designed to mimic phosphoserine-containing peptides that bind to 14-3-3 proteins. The following table summarizes the reported biological activity of this key derivative.

| Compound ID | Description | Cell Line | Assay | Result (IC50) | Citation |

| KK7-83 | Phosphoserine peptidomimetic prodrug | DG75 leukemia cells | Growth Inhibition | 5 µM | [1] |

Note: The free phosphonate form of the inhibitor (KK8-81) showed no significant growth inhibition up to 100 µM, highlighting the necessity of the prodrug approach for cellular activity.[1]

Experimental Protocols

Synthesis of this compound

A detailed synthesis protocol for the parent compound is described in the work by the Borch research group. The following is a summary of the key steps:

-

Step 1: Starting Material: The synthesis typically begins with commercially available indole-4-carboxylic acid.

-

Step 2: Esterification: The carboxylic acid group at the 4-position is esterified to yield the methyl ester.

-

Step 3: Boc Protection: The indole nitrogen is protected with a di-tert-butyl dicarbonate (Boc) group to yield this compound.

Biological Assays

-

Cell Line: DG75 leukemia cells.

-

Method: Cells are seeded in appropriate culture medium and treated with varying concentrations of the test compound.

-

Endpoint: Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]

-

Method: Western blotting is used to detect the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.

-

Procedure: Cells are treated with the test compound for a specified time. Cell lysates are then prepared, subjected to SDS-PAGE, and transferred to a membrane. The membrane is probed with an antibody specific for cleaved PARP.[1]

-

Purpose: To confirm direct engagement with 14-3-3 proteins in a cellular context.

-

Method: A luciferase reporter gene assay is used to monitor the transcriptional activity of FOXO transcription factors, which are negatively regulated by 14-3-3 binding.

-

Procedure: Cells are co-transfected with a FOXO-responsive luciferase reporter construct. Following treatment with the inhibitor, luciferase activity is measured. Inhibition of 14-3-3 binding to FOXO leads to increased FOXO-mediated transcription and a corresponding increase in the luciferase signal.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving 14-3-3 proteins and a typical experimental workflow for evaluating inhibitors.

Caption: The 14-3-3 signaling pathway.

Caption: Experimental workflow for inhibitor evaluation.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of potent and selective inhibitors of 14-3-3 protein-protein interactions. The successful development of a peptidomimetic prodrug with low micromolar cytotoxicity underscores the potential of this chemical class. Future research should focus on a number of key areas:

-

Systematic SAR Studies: A comprehensive structure-activity relationship study of derivatives of the 1H-indole-1,4-dicarboxylate core is warranted to optimize potency and selectivity.

-

Elucidation of Binding Mode: Biophysical and structural studies are needed to determine the precise binding mode of these inhibitors to different 14-3-3 isoforms.

-

In Vivo Efficacy: Promising lead compounds should be advanced into preclinical in vivo models of cancer to evaluate their therapeutic potential.

This technical guide provides a foundational understanding of the biological activity and experimental context of this compound derivatives. As research in this area continues, this scaffold may hold the key to unlocking new therapeutic strategies for a range of diseases driven by aberrant 14-3-3 signaling.

References

The Synthetic Utility of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate: A Technical Guide for Researchers

An In-depth Technical Guide on a Versatile Indole Building Block

This technical guide provides a comprehensive overview of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate, a key building block for synthetic chemistry and drug discovery. The document details its synthesis, physicochemical properties, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a difunctionalized indole derivative. The presence of a tert-butoxycarbonyl (Boc) group at the N1 position serves as a protective group, enhancing the stability and solubility of the indole ring, while the methyl ester at the C4 position provides a reactive handle for further synthetic modifications.

| Property | Value |

| Molecular Formula | C₁₆H₁₉NO₄ |

| Molecular Weight | 289.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Synthesis

The synthesis of this compound can be achieved in a two-step process starting from methyl 1H-indole-4-carboxylate. The first step involves the synthesis of the indole core, followed by the protection of the indole nitrogen with a Boc group.

Step 1: Synthesis of Methyl 1H-indole-4-carboxylate

A common route to synthesize the indole-4-carboxylate core is through the Bartoli indole synthesis, which involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. An alternative well-documented procedure is the reaction of methyl 2-methyl-3-nitrobenzoate.[1]

Step 2: N-Boc Protection

The protection of the indole nitrogen is a crucial step to modulate its reactivity and improve its handling in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.

Experimental Protocol: N-Boc Protection of Methyl 1H-indole-4-carboxylate

This protocol is adapted from standard procedures for the N-Boc protection of indoles.[2]

Materials:

-

Methyl 1H-indole-4-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve methyl 1H-indole-4-carboxylate (1.0 equiv.) in anhydrous THF or DCM.

-

Add di-tert-butyl dicarbonate (1.1-1.5 equiv.) and a catalytic amount of DMAP (0.1 equiv.) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, dilute the reaction mixture with the solvent used (THF or DCM).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.

Applications in Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and this building block offers multiple points for diversification.

Further Functionalization

The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical modification. The Boc-protected indole ring can undergo regioselective electrophilic substitution, typically at the C3 position.[3]

The ability to selectively modify the C3 and C4 positions, while the N1 position is protected, makes this building block a powerful tool for creating diverse libraries of indole-based compounds for screening in drug discovery programs. The subsequent deprotection of the Boc group can be achieved under acidic conditions to yield the free indole, which can be further functionalized if desired.

References

An In-depth Technical Guide on 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate, a compound of interest in medicinal chemistry. Due to the absence of direct literature for this specific molecule, this document outlines a plausible synthetic route based on established chemical transformations for similar indole derivatives. It also explores the potential biological significance of this compound by examining the activities of structurally related molecules.

Proposed Synthesis

The synthesis of this compound can be envisioned as a two-step process, commencing with the formation of the key intermediate, methyl 1H-indole-4-carboxylate, followed by the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of Methyl 1H-indole-4-carboxylate

The initial step involves the synthesis of methyl 1H-indole-4-carboxylate from methyl 2-methyl-3-nitrobenzoate. This procedure is a well-documented multi-step process that includes bromination, Wittig reaction, and a palladium-catalyzed N-heteroannulation.[1]

Step 2: N-Boc Protection

The second step is the protection of the indole nitrogen of methyl 1H-indole-4-carboxylate using di-tert-butyl dicarbonate (Boc₂O). This is a standard and efficient method for introducing the Boc protecting group onto indoles.[2]

Synthetic Workflow Diagram

Data Presentation

The following tables summarize the key reagents and expected physicochemical properties for the proposed synthesis.

Table 1: Reagents for the Synthesis of Methyl 1H-indole-4-carboxylate

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Methyl 2-methyl-3-nitrobenzoate | C₉H₉NO₄ | 195.17 | Starting Material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Radical Initiator |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | Reagent for Wittig Salt |

| Formaldehyde | CH₂O | 30.03 | Reagent for Wittig Reaction |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Palladium(II) Acetate | C₄H₆O₄Pd | 224.52 | Catalyst |

| Carbon Monoxide | CO | 28.01 | Carbon Source |

Table 2: Reagents for N-Boc Protection

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Methyl 1H-indole-4-carboxylate | C₁₀H₉NO₂ | 175.18 | Substrate |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Boc-Protecting Agent |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Catalyst |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molar Mass | 275.30 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Experimental Protocols

Synthesis of Methyl 1H-indole-4-carboxylate (Adapted from Organic Syntheses)[1]

A solution of methyl 2-ethenyl-3-nitrobenzoate (1.0 eq) in acetonitrile is prepared in a pressure vessel. Triphenylphosphine (0.25 eq) and palladium(II) acetate (0.06 eq) are added. The vessel is purged and then pressurized with carbon monoxide (4 atm). The mixture is heated to 100°C and stirred for 48 hours, with periodic re-pressurization with carbon monoxide. After cooling, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford methyl 1H-indole-4-carboxylate.

N-Boc Protection of Methyl 1H-indole-4-carboxylate[2]

To a solution of methyl 1H-indole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C is added 4-(dimethylamino)pyridine (DMAP) (0.1 eq). Di-tert-butyl dicarbonate (1.2 eq) is then added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo. The residue is redissolved in ethyl acetate, washed with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography if necessary.

Potential Biological Significance and Applications

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs with diverse pharmacological activities.[3][4][5][6][7][8] While there is no specific biological data for this compound, the activities of related indole derivatives provide a basis for predicting its potential applications.

Indole-2-carboxylates have been investigated as potent antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor, suggesting potential applications in neurological disorders.[9] Furthermore, various substituted indole-2-carboxamides have shown promise as antitubercular and anticancer agents.[10] The substitution pattern on the indole ring, including at the N1 and C4 positions, can significantly influence the biological activity. The N-Boc group, while often a protecting group, can also modulate the pharmacological properties of a molecule.

The structural motif of this compound makes it an interesting candidate for screening in various biological assays, including those for anticancer, antimicrobial, and anti-inflammatory activities. It can also serve as a versatile intermediate for the synthesis of more complex molecules through modification of the ester groups.

Indole Scaffold and its Biological Activities

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

Methodological & Application

Experimental protocol for using "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate"

Application Notes for 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Compound: this compound Molecular Formula: C₁₅H₁₇NO₄ Molecular Weight: 275.30 g/mol CAS Number: (Not available, as this is a proposed synthetic compound)

Introduction

This compound is a synthetic indole derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and a methyl ester at the C4 position. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities.[1][2][3] The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules, particularly for structure-activity relationship (SAR) studies in drug discovery.

Potential Biological and Therapeutic Applications

While the specific biological activity of this compound has not been extensively reported, derivatives of the indole-carboxylate scaffold have shown significant potential in several therapeutic areas:

-

Anticancer Activity: Many indole derivatives are known to exhibit potent antiproliferative effects against various cancer cell lines.[1][4] They can act as inhibitors of crucial cellular targets such as tubulin polymerization, protein kinases (e.g., EGFR, CDK2), and checkpoint kinases.[1][4] This compound could serve as a precursor for the synthesis of novel kinase inhibitors or cytotoxic agents.

-

Antimicrobial and Antifungal Agents: The indole nucleus is present in compounds with activity against a range of pathogens, including drug-resistant bacteria and fungi like Candida albicans.[3][5] Modifications of the indole core can lead to the development of new anti-infective agents that may overcome existing resistance mechanisms.[5]

-

Antiviral Activity: Certain indole derivatives have been identified as inhibitors of viral enzymes, such as HIV-1 reverse transcriptase, making them scaffolds of interest for the development of antiviral drugs.[1][2]

-

Anti-inflammatory Properties: Indole-containing compounds, such as Indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting prostaglandin production.[1] The core structure of this compound can be elaborated to explore new anti-inflammatory agents.

-

Antidiabetic Potential: Recent studies have explored indole derivatives for their potential in managing diabetes, for instance, by stimulating GLUT4 translocation.[6]

The N-Boc group offers a stable protecting group that is resistant to many reaction conditions, allowing for selective modification at other positions of the indole ring. It can be removed under acidic or thermal conditions to liberate the N-H group for further functionalization.[7][8][9][10]

Experimental Protocols

A plausible synthetic route for this compound involves a two-step process starting with the synthesis of the key intermediate, methyl 1H-indole-4-carboxylate, followed by N-tert-butoxycarbonylation.

Part 1: Synthesis of Methyl 1H-indole-4-carboxylate

This protocol is adapted from a palladium-catalyzed reductive N-heteroannulation of a 2-nitrostyrene derivative.[11]

Reaction Scheme: (Methyl 2-ethenyl-3-nitrobenzoate) → (Methyl 1H-indole-4-carboxylate)

Materials and Reagents:

-

Methyl 2-ethenyl-3-nitrobenzoate

-

Triphenylphosphine (PPh₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Carbon Monoxide (CO) gas

-

Palladium(II) acetate (Pd(OAc)₂)

-

Silica gel for column chromatography

-

Hexanes and Dichloromethane (CH₂Cl₂) for chromatography

Protocol:

-

Reaction Setup: In a 200-mL threaded glass reaction vessel equipped with a Teflon stirring bar, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of anhydrous acetonitrile.[11]

-

Catalyst Addition: To the stirred solution, add palladium(II) acetate (0.112 g, 0.50 mmol).

-

Pressurization: Seal the reaction vessel and carefully purge with carbon monoxide gas. Pressurize the vessel to 4 atm with carbon monoxide.

-

Heating and Monitoring: Place the vessel in an oil bath preheated to 110 °C and stir vigorously. The reaction progress should be monitored. Periodically (e.g., every 10-12 hours), cool the vessel, carefully vent the CO, and repressurize.[11]

-

Reaction Work-up: After approximately 50 hours, cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to obtain a dark oil.[11]

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a solvent system of hexanes:dichloromethane (starting with 7:3 and progressing to 1:1) to afford methyl 1H-indole-4-carboxylate as a pale yellow solid.[11]

Quantitative Data Summary (Part 1)

| Reagent/Material | Quantity | Moles (mmol) | Role |

|---|---|---|---|

| Methyl 2-ethenyl-3-nitrobenzoate | 10.35 g | 50.0 | Starting Material |

| Triphenylphosphine (PPh₃) | 3.23 g | 12.3 | Ligand |

| Palladium(II) acetate (Pd(OAc)₂) | 0.112 g | 0.50 | Catalyst |

| Acetonitrile (CH₃CN) | 100 mL | - | Solvent |

| Carbon Monoxide (CO) | 4 atm | - | Reductant |

| Expected Product | ~7.95 g | ~45.7 | Intermediate |

Note: The expected yield is approximately 91% based on the referenced procedure.[11]

Part 2: Synthesis of this compound

This protocol describes the N-tert-butoxycarbonylation (N-Boc protection) of the synthesized methyl 1H-indole-4-carboxylate.

Reaction Scheme: (Methyl 1H-indole-4-carboxylate) + (Boc)₂O → (this compound)

Materials and Reagents:

-

Methyl 1H-indole-4-carboxylate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Protocol:

-

Reaction Setup: Dissolve methyl 1H-indole-4-carboxylate (1.75 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the solution, add triethylamine (2.1 mL, 15.0 mmol), 4-(dimethylamino)pyridine (0.122 g, 1.0 mmol), and di-tert-butyl dicarbonate (2.62 g, 12.0 mmol).

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding 30 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) as the eluent to yield the final product as a solid or oil.

Quantitative Data Summary (Part 2)

| Reagent/Material | Quantity | Moles (mmol) | Role |

|---|---|---|---|

| Methyl 1H-indole-4-carboxylate | 1.75 g | 10.0 | Starting Material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 2.62 g | 12.0 | Boc Source |

| 4-(Dimethylamino)pyridine (DMAP) | 0.122 g | 1.0 | Catalyst |

| Triethylamine (Et₃N) | 2.1 mL | 15.0 | Base |

| Dichloromethane (CH₂Cl₂) | 50 mL | - | Solvent |

| Expected Product | ~2.48 g | ~9.0 | Final Product |

Note: The expected yield is hypothetical (e.g., 90%) and may vary.

Part 3: Characterization of the Final Product

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire spectrum in CDCl₃. Expect to see signals for the tert-butyl group (singlet, ~1.7 ppm, 9H), the methyl ester group (singlet, ~3.9 ppm, 3H), and aromatic protons of the indole ring. The chemical shifts of the indole protons will be shifted compared to the unprotected precursor.

-

¹³C NMR: Acquire spectrum in CDCl₃. Expect signals for the carbonyls of the Boc group (~150 ppm) and the methyl ester (~167 ppm), the quaternary carbon and methyls of the tert-butyl group (~84 and ~28 ppm, respectively), the methyl of the ester (~52 ppm), and the carbons of the indole core.

2. Mass Spectrometry (MS):

-

Use Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight. Expect to find the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated mass of the product (C₁₅H₁₇NO₄).

3. Infrared (IR) Spectroscopy:

-

The spectrum should show characteristic carbonyl stretching frequencies for the ester and the carbamate (~1720-1750 cm⁻¹). The N-H stretch present in the starting material (~3400 cm⁻¹) should be absent in the final product.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Design, Synthesis, and Biological Evaluation of 1,4-Dihydropyridine-Indole as a Potential Antidiabetic Agent via GLUT4 Translocation Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Palladium-Catalyzed Cross-Coupling of Indoles

The indole nucleus is a privileged structure in medicinal chemistry. Its functionalization is key to modulating the biological activity of indole-containing compounds. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds on the indole ring under relatively mild conditions and with high functional group tolerance.[1][2] These reactions typically involve an indole derivative functionalized with a halide or triflate, which undergoes cross-coupling with a suitable partner, such as a boronic acid (Suzuki-Miyaura), an alkene (Heck), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig).[1][3][4]

It is important to note that direct cross-coupling at the C4 position of an indole using a methyl carboxylate group, as in "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate", is not a standard transformation. The carboxylate is generally not a suitable leaving group. Alternative strategies, such as decarboxylative coupling of the corresponding carboxylic acid, could be envisioned, but specific protocols for this substrate were not found in the reviewed literature.[5] The protocols detailed below therefore focus on more conventional and widely practiced palladium-catalyzed functionalizations of the indole core.

Suzuki-Miyaura Coupling: Arylation of Indoles

The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6] In the context of indole chemistry, it is frequently employed to introduce aryl or heteroaryl substituents. The reaction typically couples a halo-indole with an arylboronic acid or its ester derivatives.[7]

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-Boc-indole

This protocol is a representative example for the arylation of an N-Boc protected bromoindole.

-

Materials: 5-Bromo-1-(tert-butoxycarbonyl)indole, Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), Potassium phosphate (K₃PO₄), Toluene, Water.

-

Procedure:

-

To a reaction vial, add 5-bromo-1-(tert-butoxycarbonyl)indole (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos (0.10 equiv).

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed toluene and water (typically in a 3:1 to 5:1 ratio).

-

Seal the vial and heat the reaction mixture at 80-110 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 5-aryl-1-Boc-indole.[8]

-

Quantitative Data for Suzuki-Miyaura Couplings of Halo-indoles

| Entry | Indole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-Bromo-1-Boc-indole | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 72 | [8] |

| 2 | 3-Iodo-1-tosylindole | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | - | Na₂CO₃ | DME/H₂O | 70 | 12 | 94 | [3] |

| 3 | 7-Bromo-1H-indole | 4-Methylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 | N/A |

Note: Data for entry 3 is a representative example and not from the provided search results.

Heck Reaction: Alkenylation of Indoles

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, which is a valuable transformation for introducing vinyl groups onto the indole scaffold.[4]

General Reaction Scheme:

Caption: General scheme of the Heck reaction.

Experimental Protocol: Heck Reaction of 4-Iodo-1H-indole

This protocol describes a typical Heck reaction for the vinylation of an iodoindole.

-

Materials: 4-Iodo-1H-indole, Alkene (e.g., n-butyl acrylate), Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Triethylamine (Et₃N), N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a sealed tube, dissolve 4-iodo-1H-indole (1.0 equiv) in DMF.

-

Add the alkene (1.5 equiv), Et₃N (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 4-alkenyl-1H-indole.

-

Quantitative Data for Heck Reactions of Halo-indoles

| Entry | Indole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |